5-(6-((2,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole
Description
Properties
IUPAC Name |
5-[6-[(2,4-dichlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3OS2/c1-13-21(30-22(25-13)14-4-3-5-17(10-14)28-2)19-8-9-20(27-26-19)29-12-15-6-7-16(23)11-18(15)24/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKQMNOXQSMJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(6-((2,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H17Cl2N3OS2
- Molecular Weight : 474.4 g/mol
- CAS Number : 923173-03-9
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole and pyridazine moieties are essential for its pharmacological effects, often facilitating interactions that lead to inhibition of specific biological pathways.
Anticancer Activity
Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines. A study reported that thiazole-integrated compounds demonstrated significant cytotoxicity against human glioblastoma and melanoma cells, suggesting that the methoxy group enhances this activity by improving solubility and receptor binding affinity .
Antifungal Activity
Thiazoles are also recognized for their antifungal properties. A related compound exhibited potent antifungal activity in vitro, suggesting that modifications on the thiazole ring can enhance efficacy against fungal pathogens. The presence of electron-withdrawing groups like chlorine has been linked to increased antifungal potency .
Phosphodiesterase Inhibition
Compounds structurally related to this compound have been studied as phosphodiesterase inhibitors. These inhibitors play a crucial role in regulating cellular signaling pathways, particularly in inflammatory responses and cardiovascular diseases .
Study on Anticancer Properties
In a study examining the anticancer effects of thiazole derivatives, a related compound demonstrated an IC50 value of less than 30 µM against several cancer cell lines. The structure-activity relationship (SAR) analysis suggested that the presence of halogen substituents significantly enhances anticancer activity by increasing lipophilicity and receptor interaction .
Antifungal Efficacy Assessment
Another study focused on the antifungal properties of thiazole derivatives found that compounds with a similar structural framework exhibited significant inhibition against Candida species. The minimum inhibitory concentration (MIC) values ranged from 1 to 10 µg/mL, indicating strong antifungal potential .
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | IC50/Effectiveness |
|---|---|---|
| Anticancer | Thiazole derivatives | <30 µM against glioblastoma |
| Antifungal | Thiazole derivatives | MIC 1-10 µg/mL against Candida |
| Phosphodiesterase Inhibition | Various analogs | Potent inhibition observed |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Compound 4 (4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):
- Key Differences : Replaces the dichlorobenzyl-thiopyridazine moiety with a fluorophenyl-triazolyl-pyrazole system.
- Properties : Exhibits antimicrobial activity, attributed to the chloro and fluoro substituents enhancing electrophilicity and membrane penetration .
Compound 12 (4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine):
- Key Differences : Incorporates a pyrrolo-thiazolo-pyrimidine fused system and triazole substituents.
Compound 20 (2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole):
- Key Differences : Replaces the thiazole-pyridazine core with an oxadiazole ring and methylsulfonyl group.
Pharmacological Activity Trends
Intermolecular Interactions and Crystal Packing
For example, the isostructural Compounds 4 and 5 show similar packing patterns despite chloro/bromo substitutions, suggesting minor steric effects dominate over electronic differences .
Q & A
Basic: What synthetic strategies are recommended for constructing the thiazole core in this compound?
Answer:
The thiazole ring can be synthesized via cyclization reactions using thiourea derivatives or Hantzsch thiazole synthesis. For example:
- Thiourea-based cyclization : describes using N-phenylthiosemicarbazide with POCl₃ under reflux to form 1,3,4-thiadiazole rings. Adapting this method, substituting with 3-methoxyphenylacetyl chloride could introduce the desired aryl group .
- Condensation reactions : achieved 75% yields for 4-methylthiazole derivatives by reacting hydrazine derivatives with carbonyl compounds in refluxing ethanol, followed by pH adjustment for precipitation .
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions. ’s ICReDD framework integrates computational modeling to narrow experimental parameters, reducing trial-and-error cycles. For instance:
- Transition state analysis : Simulate the thioether bond formation between pyridazine and 2,4-dichlorobenzylthiol to identify steric/electronic barriers .
- Solvent selection : Use COSMO-RS simulations to screen solvents for improved solubility of intermediates .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Identify aromatic protons (e.g., 3-methoxyphenyl at δ 6.8–7.5 ppm) and methyl groups (δ 2.5–2.7 ppm). used 1H NMR to confirm thiazole methyl groups .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion). validated derivatives via MS with <5 ppm error .
- Elemental analysis : Ensure purity (>95%) by matching calculated vs. experimental C/H/N/S ratios .
Advanced: How to resolve contradictory data in intermediate synthesis (e.g., unexpected by-products)?
Answer:
- Mechanistic studies : showed that substituting 4-methoxyphenylhydrazine for phenylhydrazine alters indole formation pathways. Apply kinetic isotope effects or trapping experiments to identify reactive intermediates .
- In-situ monitoring : Use HPLC or FTIR to track reaction progress. For example, monitored benzimidazole synthesis via pH-dependent UV-Vis shifts .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Answer:
- Antimicrobial screening : Test minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria, following protocols in for thiadiazole derivatives .
- Enzyme inhibition : Assay kinase or protease activity using fluorescence-based kits, leveraging the compound’s heterocyclic motifs as potential active sites .
Advanced: How to study electronic effects of substituents on pyridazine-thioether reactivity?
Answer:
- DFT calculations : Map electron density to predict nucleophilic/electrophilic sites. ’s quantum modeling can guide substituent modifications (e.g., chloro vs. methoxy groups) .
- Hammett analysis : Synthesize analogs with varying substituents (e.g., -NO₂, -OCH₃) and correlate σ values with reaction rates .
Basic: How to optimize the final coupling step (e.g., pyridazine-thioether formation)?
Answer:
- Catalyst screening : used tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems. Test phase-transfer catalysts for thiol-pyridazine coupling .
- Solvent optimization : Use DMF or DMSO for polar intermediates, as in ’s POCl₃-mediated cyclization .
Advanced: What strategies resolve ambiguities in crystal structure determination?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
